2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide
Description
This compound belongs to the triazole-thioacetamide class, characterized by a 1,2,4-triazole core substituted with a benzodeisoquinolinone moiety and a thioacetamide side chain. The structural complexity of this molecule—including the 3-hydroxypropyl group and phenyl substitution at the triazole ring—suggests tailored solubility and binding properties compared to simpler analogs.
Properties
IUPAC Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c34-17-7-15-29-24(35)18-38-28-31-30-23(33(28)20-10-2-1-3-11-20)14-6-16-32-26(36)21-12-4-8-19-9-5-13-22(25(19)21)27(32)37/h1-5,8-13,34H,6-7,14-18H2,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAQKTBIKAFQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structural components suggest interactions with various biological targets, particularly within the realms of cancer therapy and apoptosis regulation.
Chemical Structure and Properties
The compound features a benzoisoquinoline core linked to a triazole and thioether moiety. This unique architecture may confer specific biological activities, particularly as a selective agonist for the lysophosphatidic acid receptor 2 (LPA2), which plays a crucial role in cell signaling pathways related to survival and apoptosis.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O4S |
| Molecular Weight | 425.52 g/mol |
| CAS Number | 325850-81-5 |
| Purity | Typically >95% |
Research indicates that this compound may modulate cellular responses through its interaction with G-protein-coupled receptors (GPCRs), particularly LPA2. The activation of LPA2 can lead to significant changes in cellular behavior, including:
- Inhibition of Apoptosis : By activating LPA2, the compound may contribute to cell survival pathways, making it a candidate for cancer therapies where apoptosis regulation is critical.
- Cell Proliferation : LPA signaling is known to promote cell growth and proliferation, which can be beneficial in regenerative medicine but detrimental in tumorigenesis.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar molecules.
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Lysophosphatidic Acid | GPCR agonist; involved in cell proliferation | Naturally occurring signaling lipid |
| Benzoic Acid Derivatives | Antimicrobial; food preservation | Lacks specific receptor activity |
| Isoquinoline Derivatives | Various biological activities; not specific to LPA receptors | Broad range of activities |
Safety and Toxicology
Preliminary safety assessments indicate that the compound may pose irritant effects and environmental hazards. Laboratory handling should adhere to safety guidelines due to potential toxicity associated with its chemical structure.
Comparison with Similar Compounds
Structural Analog 1: 2-[[5-[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-pyridinylmethyl)acetamide (CAS 315239-14-6)
Implications :
- The pyridinylmethyl substituent introduces aromaticity and basicity, which could improve membrane permeability but reduce aqueous solubility compared to the hydroxypropyl group in the target compound.
Structural Analog 2: 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (CAS 315702-27-3)
- Molecular Formula: Not explicitly stated but inferred as C₂₃H₂₃N₅O₂S₃ (based on synonyms in ).
- Key Substituents: Triazole Position 5: Benzothiazole-2-ylsulfanylmethyl group instead of benzodeisoquinolinone-propyl. Acetamide Side Chain: Retains the 3-hydroxypropyl group.
Implications :
- The benzothiazole moiety introduces a sulfur-containing heterocycle, which may enhance redox activity or metal-binding capacity.
Data Table: Comparative Analysis
| Property | Target Compound | Analog 1 (CAS 315239-14-6) | Analog 2 (CAS 315702-27-3) |
|---|---|---|---|
| Core Structure | 1,2,4-Triazole-thioacetamide | 1,2,4-Triazole-thioacetamide | 1,2,4-Triazole-thioacetamide |
| Position 4 Substituent | Phenyl | Allyl | Phenyl |
| Position 5 Substituent | Benzodeisoquinolinone-propyl | Benzodeisoquinolinone-propyl | Benzothiazole-sulfanylmethyl |
| Side Chain | 3-Hydroxypropyl | 3-Pyridinylmethyl | 3-Hydroxypropyl |
| Molecular Weight | Not provided | 526.61 g/mol | ~530 g/mol (estimated) |
| Key Functional Groups | Hydroxyl, amide, triazole | Pyridine, allyl, amide | Benzothiazole, hydroxyl |
Research Implications and Lumping Strategies
The structural variations among these analogs highlight the importance of substituent effects on drug-likeness. For instance, the hydroxypropyl group in the target compound and Analog 2 may improve solubility via hydrogen bonding, whereas Analog 1’s pyridinylmethyl group could enhance lipophilicity . Notably, the lumping strategy discussed in groups compounds with analogous backbones (e.g., triazole-thioacetamides) into surrogate categories, assuming shared physicochemical behaviors. This approach simplifies predictive modeling but risks overlooking subtle bioactivity differences caused by substituents like benzodeisoquinolinone vs. benzothiazole.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
